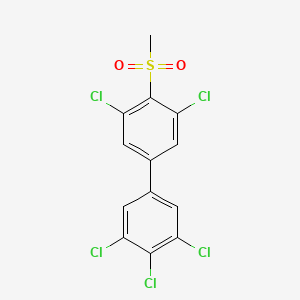
4-Methylsulfonyl-3,3',4',5,5'-pentachlorobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylsulfonyl-3,3’,4’,5,5’-pentachlorobiphenyl is a chlorinated biphenyl compound with a methylsulfonyl group attached. It is a derivative of polychlorinated biphenyls (PCBs), which are synthetic organic chemicals known for their environmental persistence and potential health impacts .
Preparation Methods
Chemical Reactions Analysis
4-Methylsulfonyl-3,3’,4’,5,5’-pentachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions may result in the removal of chlorine atoms or the reduction of the sulfonyl group.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methylsulfonyl-3,3’,4’,5,5’-pentachlorobiphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated biphenyls and their derivatives.
Biology: Researchers investigate its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studies focus on its impact on human health, particularly its role as an endocrine disruptor.
Industry: It is used in the development of materials and chemicals that require specific chlorinated biphenyl structures
Mechanism of Action
The mechanism of action of 4-Methylsulfonyl-3,3’,4’,5,5’-pentachlorobiphenyl involves its interaction with cellular components. It can induce the expression of cytochrome P450 enzymes, leading to increased metabolism of various substrates. The compound’s molecular targets include enzymes involved in drug metabolism and detoxification pathways . The pathways involved often relate to oxidative stress and endocrine disruption .
Comparison with Similar Compounds
4-Methylsulfonyl-3,3’,4’,5,5’-pentachlorobiphenyl is unique due to its specific chlorination pattern and the presence of a methylsulfonyl group. Similar compounds include:
3-Methylsulfonyl-2,2’,4’,5,5’-pentachlorobiphenyl: Another methylsulfonyl derivative with a different chlorination pattern.
2,2’,4,5,5’-Pentachlorobiphenyl: A parent compound without the methylsulfonyl group.
4-Methylsulfonyl-2,2’,4’,5,5’-pentachlorobiphenyl: A similar compound with a different position of the methylsulfonyl group
These compounds share some chemical properties but differ in their biological activities and environmental behaviors, highlighting the uniqueness of 4-Methylsulfonyl-3,3’,4’,5,5’-pentachlorobiphenyl .
Properties
CAS No. |
128759-99-9 |
|---|---|
Molecular Formula |
C13H7Cl5O2S |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1,3-dichloro-2-methylsulfonyl-5-(3,4,5-trichlorophenyl)benzene |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)13-10(16)4-7(5-11(13)17)6-2-8(14)12(18)9(15)3-6/h2-5H,1H3 |
InChI Key |
UMNNOCDFVJZPPM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















